4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, ether or tetrahydrofuran, low temperature.
Substitution: TBAF, acetonitrile, room temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one primarily involves the protection of hydroxyl groups. The TBDMS group is introduced to the hydroxyl group, forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild conditions using fluoride ions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in structure but with a benzaldehyde group instead of a pentenone group.
4-[(tert-Butyldimethylsilyl)oxy]methylbenzene: Contains a methylbenzene group instead of a pentenone group.
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the pentenone moiety. This combination allows for selective protection and deprotection in complex synthetic routes, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-9(2)11(13)10(3)14-15(7,8)12(4,5)6/h10H,1H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKRVNTPRUTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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